Ethyl 2-methoxy-4-nitrobenzoate
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Overview
Description
Ethyl 2-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, a methoxy group, and a nitro group
Mechanism of Action
Target of Action
Ethyl 2-methoxy-4-nitrobenzoate, also known as 2-Methoxy-4-nitro-benzoic acid ethyl ester, is a type of nitro compound Nitro compounds are a significant class of nitrogen derivativesNitro compounds generally interact with various biological molecules due to their high reactivity .
Mode of Action
The nitro group (−NO2) is a hybrid of two equivalent resonance structures, resulting in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interaction with its targets.
Biochemical Pathways
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions suggest that nitro compounds like this compound could potentially influence a variety of biochemical pathways.
Pharmacokinetics
The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight . This could potentially influence the compound’s bioavailability.
Biochemical Analysis
Biochemical Properties
Ethyl 2-methoxy-4-nitrobenzoate is a type of nitro compound, a class of nitrogen derivatives . The nitro group in these compounds, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This property may influence its interactions with various biomolecules in biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound is also not well-defined. It’s known that nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . How this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, remains to be discovered.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methoxy-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl 2-methoxybenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction efficiency and yield. The use of catalysts and advanced reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Reduction: Ethyl 2-methoxy-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methoxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxy-2-nitrobenzoate: Similar structure but with different positions of the methoxy and nitro groups.
Methyl 4-nitrobenzoate: Lacks the methoxy group and has a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-methoxy-4-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both the methoxy and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 2-methoxy-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(12)8-5-4-7(11(13)14)6-9(8)15-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTSRBLYVZWEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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